(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride
CAS No.:
Cat. No.: VC17359135
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |
| Standard InChI Key | PPCAQDFHSSUSTM-SCLLHFNJSA-N |
| Isomeric SMILES | C[C@]1(CCCC[C@@H]1CN)O.Cl |
| Canonical SMILES | CC1(CCCCC1CN)O.Cl |
Introduction
(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is a chiral compound that features a cyclohexane ring with an amino group and a hydroxyl group. This compound is recognized for its potential applications in medicinal chemistry and drug development due to its unique structure and properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.
Synthesis Methods
The synthesis of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride typically involves multiple steps, including protection-deprotection strategies for functional groups to ensure selectivity and yield. Common methods involve starting with cyclohexanone derivatives and amine reactions. The synthesis requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and purity.
Synthesis Steps
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Starting Material: Cyclohexanone derivatives.
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Amine Reaction: Introduction of the aminomethyl group.
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Protection-Deprotection: Strategies to protect and deprotect functional groups.
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Resolution: Obtaining the (1R,2R) enantiomer.
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Hydrochloride Formation: Conversion to the hydrochloride salt.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit activity as neurotransmitter modulators or analgesics, suggesting potential therapeutic applications for (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride. The compound's mechanism of action involves interaction with biological targets, leveraging its amino and hydroxyl groups for enhanced binding affinity.
Potential Therapeutic Applications
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Neurotransmitter Modulation: Potential for modulating neurotransmitter systems.
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Analgesic Effects: Possible analgesic properties due to structural similarities with known analgesics.
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Drug Development: Valuable building block in the synthesis of various pharmaceuticals.
Research Findings and Future Directions
Studies on similar compounds highlight their potential in drug discovery and development. The unique stereochemistry of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride contributes to its biological activity and specificity in interactions with biological targets. Further research is needed to fully explore its therapeutic potential and optimize its synthesis for industrial applications.
Research Directions
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Biological Activity Studies: Investigating its interaction with specific receptors or enzymes.
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Synthesis Optimization: Improving synthesis methods for higher yield and purity.
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Pharmacological Development: Exploring its potential as a therapeutic agent.
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